N-(3,5-dimethylphenyl)methanesulfonamide
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Description
“N-(3,5-dimethylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 919354-58-8 . It has a molecular weight of 199.27 and is typically stored at room temperature . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) . This indicates that the molecule consists of a methanesulfonamide group attached to a 3,5-dimethylphenyl group.Chemical Reactions Analysis
Methanesulfonamides, such as “this compound”, are known to undergo nitration and bromination reactions . The aromatic methanesulfonamide group is an ortho/para directing group for electrophilic aromatic substitution .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety and Hazards
The safety information for “N-(3,5-dimethylphenyl)methanesulfonamide” indicates that it has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-8(2)6-9(5-7)10-13(3,11)12/h4-6,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPANWYQMIGRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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